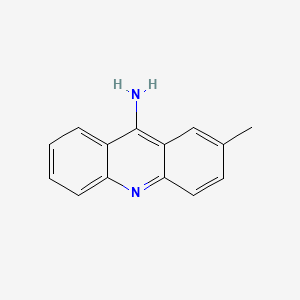

9-Amino-2-methylacridine

説明

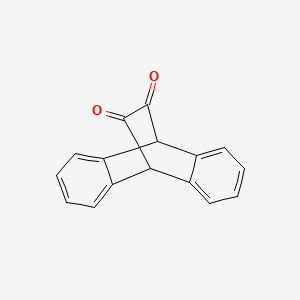

9-Amino-2-methylacridine is a derivative of acridine. Acridine derivatives form an important class of heterocyclic compounds due to their broad range of pharmaceutical properties .

Synthesis Analysis

The synthesis of 9-Amino-2-methylacridine involves condensation of corresponding N-arylanthranilic acid with phosphorus oxychloride and subsequent conversion of 9-chloroacridines to 9-aminoacridines .Molecular Structure Analysis

The molecular structure of 9-Amino-2-methylacridine can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and other spectroscopic methods .Chemical Reactions Analysis

9-Amino-2-methylacridine has been used in the development of effective inhibitors for mild steel corrosion in a 15% HCl solution . The corrosion-resistance ability was tested by weight-loss tests, electrochemical techniques, surface-topography analyses, and contact angle measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Amino-2-methylacridine can be analyzed using various techniques such as spectroscopy, chromatography, and other physicochemical methods .科学的研究の応用

Alkylation Promoter in Chemical Reactions

9-Methylacridine, a related compound, has been identified as an effective ligand for promoting alkylation reactions in the preparation of unnatural amino acids and geometrically controlled acrylic acids. This application is significant in synthetic chemistry for creating complex molecules (Zhu, He, Wang, & Yu, 2014).

Fluorescent Photoremovable Precursor

9-Methylacridine has been used to create fluorescent ester conjugates with carboxylic acids, including amino acids. These conjugates show promise for applications in photolysis and cell imaging due to their environment-sensitive emission properties (Jana et al., 2013).

Inhibition of Ribosome Biogenesis

9-Aminoacridine (9AA) has been found to inhibit ribosome biogenesis in mammalian cells by affecting both the transcription and processing of ribosomal RNA. This discovery could be significant in developing new inhibitors for ribosome biogenesis (Anikin & Pestov, 2022).

Anticancer Activity

9-Amino acridine derivatives have shown promising anticancer activity against various human cancer cell lines, highlighting their potential in cancer treatment (Kumar et al., 2015).

Hydrolysis Rate Studies

The hydrolysis rates of 9-substituted aminoacridines have been studied, providing insights into the stability and reactivity of these compounds. This is crucial for their use in drug and dye industries (Goodell, Svensson, & Ferguson, 2006).

Mixed-Mode Stationary Phases in Chromatography

9-Methylacridine and 9-undecylacridine have been used to develop mixed-mode stationary phases in chromatography, enhancing the separation of various compounds. This application is significant in analytical chemistry for sample analysis (Hosseini & Heydar, 2021).

Reversible Amine Exchange Reactions

9-Amino substituted acridines undergo reversible amine exchange reactions in water. This property has implications for understanding their in vivo action and could influence drug design based on this scaffold (Paul & Ladame, 2009).

Role in Medicine

9-Aminoacridines have played a significant role in medicine, particularly in treating protozoal infections, cancer, viral, and prion diseases. Their conjugation with biomolecules like peptides can modulate their activity and bioavailability (Šebestík, Hlaváček, & Stibor, 2007).

MALDI-MS Analysis

9-Aminoacridine has been used as a matrix for MALDI-MS analysis, facilitating the selective desorption/ionization of sulfatides and other compounds. This application is important in bioanalytical methods for studying metabolites (Cheng et al., 2010).

将来の方向性

9-Amino-2-methylacridine and other acridine derivatives have potential applications in various fields such as medicine, electronics, agriculture, and food production . They have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

特性

IUPAC Name |

2-methylacridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRIRFIZTPHLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177607 | |

| Record name | Acridine, 9-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23045-12-7 | |

| Record name | Acridine, 9-amino-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023045127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 9-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [(2,2,2-trifluoroethyl)thio]-](/img/structure/B3049935.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)

![1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B3049951.png)